3-(3,5-Dimethoxyphenyl)phenol
Overview
Description
It has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to a phenyl ring, which is further connected to another phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)phenol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. For example, the preparation of 3,5-dimethylphenol involves the reaction of MX ethyl ester with sodium hydroxide in deionized water, followed by extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used in the study of iron porphyrin phenoxides and the development of new analytical methods using LC-MS for the identification and quantification of alkaloids and alkaloidal diterpenoids.
Biology: The compound is involved in research on biological interactions and molecular mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)phenol involves its interaction with molecular targets and pathways. For example, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(3,5-Dimethoxyphenyl)phenol include:
3,5-Dimethoxyphenol: A compound with similar methoxy groups but different substitution patterns.
3,4-Dimethoxyphenol: Another phenol derivative with methoxy groups at different positions.
2,6-Dimethoxyphenol: A compound with methoxy groups at the 2 and 6 positions on the phenyl ring.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of an additional phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOINLOWOCJSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683547 | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868666-20-0 | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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